molecular formula C23H26N6O3 B2726222 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021109-26-1

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2726222
CAS No.: 1021109-26-1
M. Wt: 434.5
InChI Key: QYADINUORWEBCW-UHFFFAOYSA-N
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Description

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that features multiple functional groups, including methoxy, pyridazinyl, and piperazinyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, the compound might exhibit interesting pharmacological properties, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, coatings, or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-methylpyridin-2-amine with appropriate reagents to form the pyridazinyl intermediate.

    Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine under specific conditions to form the piperazinyl derivative.

    Attachment of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a suitable reaction, such as a nucleophilic substitution or a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyridazinyl or piperazinyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine: This compound itself.

    (3,4-Dimethoxyphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.

    (3,4-Dimethoxyphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propanone: A similar compound with a propanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-16-8-9-24-21(14-16)25-20-6-7-22(27-26-20)28-10-12-29(13-11-28)23(30)17-4-5-18(31-2)19(15-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYADINUORWEBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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